molecular formula C9H9BrN2 B6165965 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 860362-51-2

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B6165965
CAS No.: 860362-51-2
M. Wt: 225.08 g/mol
InChI Key: XHKDMCGLAPAQNE-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 860362-51-2) is a high-value brominated pyrrolopyridine derivative supplied for advanced research and development. This compound features the pyrrolo[3,2-b]pyridine scaffold, a privileged structure in medicinal chemistry known as one of the six pyrrolopyridine isomers. The molecular formula is C 9 H 9 BrN 2 with a molecular weight of 225.09 . The pyrrolopyridine core is a key pharmacophore in drug discovery, structurally analogous to purine bases, which allows it to interact with a wide range of biological targets . Derivatives of this fused bicyclic ring system demonstrate a broad spectrum of pharmacological activities, including potential applications as analgesic and sedative agents, and in the treatment of diseases related to the nervous and immune systems. Furthermore, research indicates that pyrrolopyridine derivatives show promising antidiabetic, antimycobacterial, antiviral, and antitumor activities . The specific bromo- and methyl-substitutions on this scaffold make it a versatile and valuable synthetic intermediate for constructing more complex molecules, particularly in the synthesis of potential kinase inhibitors and other targeted therapeutics. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can order this compound in quantities ranging from 50mg to 2.5g, with standard lead times for synthesis and quality control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

860362-51-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-5-3-4-7-9(11-5)8(10)6(2)12-7/h3-4,12H,1-2H3

InChI Key

XHKDMCGLAPAQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC(=C2Br)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Retrosynthetic Analysis of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

A retrosynthetic analysis of this compound reveals several plausible synthetic pathways. The most straightforward disconnection is the C-Br bond at the C-3 position, suggesting a late-stage electrophilic bromination of the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine core. This approach is favorable as the pyrrole (B145914) ring is electron-rich and prone to electrophilic substitution, particularly at the C-3 position.

Further disconnection of the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine nucleus can be approached in two primary ways:

Strategy A: Pyrrole Ring Annulation: This involves disconnecting the bonds of the pyrrole ring, envisioning a suitably substituted pyridine (B92270) as the starting precursor. A logical disconnection across the C2-C3 and N1-C7a bonds points to a 2-amino-3,6-dimethylpyridine derivative that can be cyclized with a three-carbon synthon to form the pyrrole ring.

Strategy B: Pyridine Ring Construction: Alternatively, the pyridine ring can be disconnected. This would involve starting with a pre-formed 2,5-dimethylpyrrole derivative and constructing the pyridine ring onto it. This is generally a more complex approach for this specific isomer.

Given the availability of methods to construct pyrrole rings onto existing aromatic systems, Strategy A is often the more common and versatile approach in the synthesis of azaindoles.

Precursor Synthesis and Functional Group Interconversions

The success of the synthesis hinges on the efficient preparation of key precursors. Based on the retrosynthetic analysis, a critical precursor is a substituted pyridine, such as 2-amino-3,6-dimethylpyridine or a derivative thereof.

The synthesis of substituted pyridines can be achieved through various established methods. For instance, 2-amino-4,6-dimethylpyridine (B145770) can be synthesized from 3-aminocrotononitrile (B73559) and acetic acid, followed by decyanation. While not the exact isomer, this highlights a potential route starting from simple precursors. Another approach involves the reaction of α-picoline with ammonia (B1221849) in the presence of cobalt-containing catalysts to yield 2-amino-6-methylpyridine.

A key precursor for the pyrrole moiety, if Strategy B were pursued, is 1-amino-2,5-dimethylpyrrole. This can be readily synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648). organic-chemistry.orgwikipedia.org Specifically, the reaction of 2,5-hexanedione (B30556) with hydrazine hydrate (B1144303) provides 1-amino-2,5-dimethylpyrrole in good yield.

PrecursorSynthetic MethodStarting MaterialsKey Features
2-Amino-3,6-dimethylpyridineMulti-step synthesisDimethylpyridines or other simple precursorsProvides the pyridine core for subsequent pyrrole annulation.
1-Amino-2,5-dimethylpyrrolePaal-Knorr Synthesis2,5-Hexanedione, HydrazineEfficient one-step synthesis of the N-amino pyrrole precursor. acs.org

Strategies for Pyrrolo[3,2-b]pyridine Ring Annulation

The construction of the fused pyrrolo[3,2-b]pyridine ring system is the most critical phase of the synthesis. This can be approached by forming either the pyrrole or the pyridine ring in the final annulation step.

Building the pyrrole ring onto a pre-existing pyridine is a widely adopted strategy for azaindole synthesis. acs.org Modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer syntheses, have been successfully applied to the preparation of pyrrolo[2,3-b]pyridines and can be adapted for the [3,2-b] isomer. rsc.org

One effective method involves the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step. nih.gov For the synthesis of the 2,5-dimethyl derivative, a 2-amino-3-halopyridine with a methyl group at the 6-position could be coupled with propyne. The subsequent intramolecular cyclization, often mediated by a copper catalyst or under basic conditions, would yield the desired 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine core. Microwave irradiation has been shown to significantly accelerate these cyclization reactions. acs.orgnih.gov

While less common for this particular isomer, constructing the pyridine ring onto a pyrrole precursor is also a viable strategy. This typically involves multi-component reactions where the pyrrole derivative provides two of the atoms for the new pyridine ring. For example, a reaction of an enamine derived from a 2-formyl-3-methylpyrrole with a suitable C-N-C synthon could lead to the formation of the pyridine ring. These methods often require careful control of reaction conditions to ensure the correct regiochemistry of the annulation.

Annulation StrategyKey Reaction TypePrecursorsTypical Conditions
Pyrrole Ring FormationSonogashira Coupling & Cyclization2-Amino-3-halo-6-methylpyridine, PropynePd/Cu catalysis, base, heat or microwave irradiation. nih.gov
Pyridine Ring ConstructionMulti-component CondensationSubstituted 2,5-dimethylpyrroleLewis or Brønsted acid/base catalysis.

Regioselective Bromination Techniques for the C-3 Position

The final step in the proposed synthesis is the regioselective bromination of the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine core at the C-3 position. The pyrrole ring is inherently electron-rich, and electrophilic aromatic substitution typically occurs at the C-2 or C-3 positions. In the case of the pyrrolo[2,3-b]pyridine system, substitution is heavily favored at the C-3 position. rsc.org

N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride (CCl₄), sometimes with a radical initiator. For substrates prone to over-bromination or side reactions, the use of NBS at low temperatures provides a high degree of control and selectivity.

To further enhance the regioselectivity for the C-3 position, the nitrogen of the pyrrole ring can be protected with a bulky group, such as a triisopropylsilyl (TIPS) group. This steric hindrance at the N-1 position can effectively block the C-7 position and further direct the electrophile to the C-3 position. johnshopkins.edu

Brominating AgentSolventKey Features
N-Bromosuccinimide (NBS)DMF, Acetonitrile, or CCl₄Mild, selective for electron-rich rings, easy to handle. wikipedia.orgorganic-chemistry.org
Bromine (Br₂)Acetic Acid or DichloromethaneMore reactive, may require careful control of stoichiometry and temperature.
Tetrabutylammonium tribromide (TBATB)Dichloromethane or THFSolid, easy to handle source of bromine, can offer high selectivity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters in the key annulation and bromination steps can be fine-tuned.

In the pyrrole ring annulation step, particularly if employing a palladium-catalyzed cross-coupling reaction, the choice of catalyst, ligand, base, and solvent is critical. For instance, in Suzuki or Sonogashira couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The choice of base, such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine, can significantly influence the reaction rate and yield. Solvents like dioxane, DMF, or toluene (B28343) are often employed, and the reaction temperature is a key parameter to control, with microwave heating often providing a significant advantage in reducing reaction times. acs.orgresearchgate.net

For the regioselective bromination step, the reaction temperature is a critical parameter to control. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to prevent over-bromination and the formation of isomeric impurities. The stoichiometry of the brominating agent, such as NBS, should be carefully controlled, typically using a slight excess (1.0-1.2 equivalents) to ensure complete conversion of the starting material. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Upon completion, a standard aqueous workup followed by purification, typically by column chromatography or recrystallization, is necessary to isolate the pure product.

Novel Synthetic Pathways and Green Chemistry Approaches

Microwave-Assisted Synthesis

No research was found describing the microwave-assisted synthesis of this compound.

Ultrasound-Assisted Synthesis

There are no available studies on the application of ultrasound for the synthesis of this compound.

Multicomponent Reactions (MCRs)

The use of multicomponent reactions to specifically synthesize this compound has not been reported in the scientific literature.

Catalytic Methods in Sustainable Synthesis

Specific sustainable catalytic methods for the synthesis of this compound are not described in the available literature.

Solvent-Free and Aqueous Media Synthetic Strategies

No literature was found detailing solvent-free or aqueous media-based synthetic routes for this compound.

Based on a thorough review of available scientific literature, there is currently insufficient published data to provide a detailed article on the specific reactivity and derivatization of This compound according to the requested outline.

The specified cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Negishi, and Stille) and N-1 functionalization are well-established methods for the derivatization of bromo-substituted heterocyclic compounds. nih.govnih.govbeilstein-journals.orgnih.govmdpi.com However, specific studies detailing the reaction conditions, catalysts, yields, and resulting derivatives for this compound are not present in the surveyed literature.

Research has been conducted on structurally related compounds, such as other brominated pyrrolopyridines, bromopyridines, and bromopyrroles, demonstrating the general feasibility of such transformations on similar scaffolds. myskinrecipes.comnih.govntnu.no For instance, Suzuki-Miyaura and Buchwald-Hartwig reactions are commonly used to functionalize the 1H-pyrrolo[3,2-b]pyridine core. myskinrecipes.com Similarly, Sonogashira couplings have been successfully applied to various bromopyridine nuclei to form C-C bonds. researchgate.netscirp.org

Without specific experimental results for this compound, a scientifically accurate and detailed article that adheres to the strict constraints of the request cannot be generated. Providing information based on related compounds would be speculative and would not meet the required standard of scientific accuracy for this specific molecule.

Further experimental research is required to elucidate the precise reactivity and optimal derivatization protocols for this compound under the conditions of these various metal-catalyzed cross-coupling reactions.

Insufficient Data Available for Comprehensive Article on this compound

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data concerning the reactivity and derivatization of the chemical compound this compound. Despite extensive searches for information pertaining to the requested detailed outline, including alkylation, acylation, protecting group strategies, reactivity at the pyridine nitrogen, electrophilic and nucleophilic substitution reactions, side-chain modifications, and mechanistic investigations, the body of research directly addressing this specific molecule is insufficient to construct a thorough and scientifically accurate article as requested.

The available literature primarily focuses on the reactivity of related, but structurally distinct, compounds. This includes studies on other substituted pyrrolopyridines, brominated pyridines, and various pyrrole derivatives. While general principles of organic chemistry allow for predictions of reactivity based on the individual pyrrole and pyridine ring systems, and the known effects of bromo and methyl substituents, such a discussion would be largely theoretical and not based on direct experimental evidence for this compound.

Due to the absence of specific research findings, data tables, and detailed experimental results for this compound in the public domain, it is not possible to generate the requested in-depth article that adheres to the strict requirements of being scientifically accurate and based on diverse, verifiable sources. Any attempt to do so would rely heavily on speculation and analogy, which would not meet the required standard of a factual scientific article.

Therefore, this report concludes that there is currently insufficient information available to fulfill the user's request for a detailed article on the chemical compound “this compound” structured around the provided outline. Further experimental research on this specific compound is needed to elucidate its chemical properties and reactivity.

Reactivity and Derivatization Studies of 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Tandem Reactions and One-Pot Transformations Involving 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

A comprehensive search of scientific literature and chemical databases did not yield specific examples of tandem reactions or one-pot transformations directly involving this compound. While the field of synthetic organic chemistry extensively documents such efficient reactions for a wide array of heterocyclic compounds, including various pyrrolopyridine isomers, research detailing these specific methodologies for this compound is not publicly available at this time.

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, and one-pot transformations, where reactants are subjected to successive chemical reactions in a single reactor, are powerful tools for building molecular complexity. The application of these strategies to this compound would be of significant interest for the efficient synthesis of novel derivatives. However, there is no documented research to report on for this specific subsection.

Future research in this area would be necessary to explore the potential of this compound as a substrate in the development of novel tandem and one-pot synthetic methodologies. Such studies would contribute valuable insights into the reactivity of this particular heterocyclic scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in solution and the solid state.

Multi-dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Full Assignment

A full and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex heterocyclic systems such as this compound relies on a suite of two-dimensional (2D) NMR experiments. nih.govipb.pt These techniques resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for assigning the structure.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the target molecule, COSY would establish the correlation between the C6 and C7 protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This allows for the direct assignment of protonated carbons. For instance, the signals for the C6-H and C7-H protons would be correlated with the C6 and C7 carbon signals, respectively. Similarly, the methyl protons would be linked to their corresponding carbon atoms. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. nih.gov Key HMBC correlations would be expected from the methyl protons to the quaternary carbons C2 and C5, and from the pyrrolic N-H proton to carbons C2, C3a, and C7a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For a planar molecule like this, NOESY can confirm assignments by showing correlations between protons on adjacent rings or between substituents and ring protons. For example, a correlation between the C2-methyl protons and the N1-H proton would be expected.

The following tables present hypothetical but representative NMR data based on known shifts for azaindole scaffolds. nih.govchemicalbook.comchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1 (N-H)-~11.5br s
2~145--
2-CH₃~14~2.5s
3~95--
3a~128--
4 (N)---
5~148--
5-CH₃~18~2.4s
6~118~7.0d
7~129~8.1d
7a~142--

Table 2: Key Expected 2D NMR Correlations

ExperimentFrom Proton(s)Correlates to Atom(s)
COSY H6H7
HMBC 2-CH₃C2, C3, C3a
HMBC 5-CH₃C5, C6, C4a
HMBC H7C5, C6, C7a
NOESY 2-CH₃N1-H

Dynamic NMR Spectroscopy for Tautomeric and Conformational Exchange Processes

Pyrrolopyridines, like other azaindoles, can exhibit prototropic tautomerism, where the pyrrolic proton can potentially migrate between nitrogen atoms. researchgate.net For the 1H-pyrrolo[3,2-b]pyridine scaffold, the main tautomeric equilibrium would be between the 1H (pyrrole) and the 4H (pyridine) forms.

Dynamic NMR (DNMR) spectroscopy, particularly by varying the temperature, is a powerful tool to study such exchange processes. researchgate.netclockss.org If the rate of proton exchange is on the NMR timescale, changes in the spectra can be observed:

At low temperatures (slow exchange): Separate signals for both tautomers might be observed, if both are present in significant concentrations.

At intermediate temperatures (coalescence): As the temperature rises, the exchange rate increases, causing the distinct signals for the tautomers to broaden and eventually merge into a single peak.

At high temperatures (fast exchange): A single, time-averaged set of sharp signals is observed, representing the weighted average of the two tautomeric forms. clockss.org

By analyzing the line shapes at different temperatures, the rate constants for the exchange can be calculated, providing thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the tautomerization process. researchgate.net For most simple azaindoles, the 1H-tautomer is significantly more stable, and thus only one form is typically observed under standard conditions.

Solid-State NMR Applications

While solution NMR provides data on molecules in a dynamic, isotropic environment, solid-state NMR (SSNMR) offers critical insights into the structure and interactions within a crystalline lattice. nih.gov SSNMR is particularly valuable when combined with X-ray diffraction in a practice known as NMR crystallography. iucr.orgnih.gov

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR experiments would be highly informative. Key applications include:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will give distinct SSNMR spectra due to differences in molecular packing and intermolecular interactions. iucr.orgnih.gov

Characterizing Intermolecular Interactions: The formation of noncovalent interactions, such as hydrogen and halogen bonds, perturbs the local electronic environment. These perturbations are reflected in the chemical shifts observed in SSNMR spectra, providing direct evidence of these interactions in the solid state. researchgate.net

Probing Halogen Bonds: The bromine atom in the molecule makes it a potential halogen bond donor. SSNMR can probe the chemical and electronic environment around the halogen bond, offering information that is complementary to the geometric data from X-ray diffraction. nih.goviucr.org

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the definitive atomic-level structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to crystallize in multiple distinct crystalline forms, which can have different physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice to form solvates. The study of these phenomena is crucial for understanding the solid-state behavior of a compound. Different polymorphs of this compound would arise from different arrangements of intermolecular interactions, leading to variations in crystal packing. nih.gov Characterization would involve analyzing crystals grown under various conditions using techniques like X-ray diffraction, SSNMR, and thermal analysis.

Supramolecular Architecture and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of noncovalent interactions, which defines the supramolecular architecture. For halogenated azaindoles, several key interactions are expected to direct the crystal packing. researchgate.netmdpi.com Analysis of a closely related structure, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a model for these interactions. researchgate.net

Hydrogen Bonding: The most significant interaction is typically the hydrogen bond between the pyrrole (B145914) N-H donor and the pyridine nitrogen (N4) acceptor of an adjacent molecule. This strong N—H···N interaction often leads to the formation of centrosymmetric dimers or infinite chains, which serve as the primary synthons in the crystal structure. researchgate.net

π-π Stacking: The planar, aromatic pyrrolopyridine core allows for π-π stacking interactions between parallel molecules. These interactions, characterized by interplanar distances of approximately 3.4–3.8 Å, contribute to the stabilization of the crystal lattice. researchgate.net

Table 3: Typical Intermolecular Interactions in Brominated Azaindole Crystals

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN1-HN4H···N: ~2.0; N···N: ~2.9N-H···N: >160
Halogen BondC3-BrN4Br···N: ~3.0C-Br···N: >165
π-π StackingAromatic RingAromatic RingInterplanar: 3.4 - 3.8-

The combination of these interactions dictates the final three-dimensional crystal structure, influencing the material's properties.

Co-crystallization and Salt Formation for Crystal Engineering

Crystal engineering allows for the modification of the physicochemical properties of a solid-state compound without altering its chemical structure. This is achieved by forming multi-component crystals, such as co-crystals or salts, with other molecules known as coformers. For this compound, these techniques offer a pathway to enhance properties like solubility, stability, and bioavailability.

The structure of this compound contains key functional groups that can participate in non-covalent interactions, which are the basis of co-crystal formation. The pyrrole nitrogen (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These sites can form robust and predictable hydrogen-bonding motifs, such as the well-established acid-pyridine heterosynthon when co-crystallized with carboxylic acids. mdpi.com

The formation of a salt versus a co-crystal is primarily governed by the difference in the pKa values between the molecule and its coformer (ΔpKa). A widely accepted guideline, the "pKa rule of three," suggests that if the ΔpKa is greater than 3, proton transfer is likely to occur, resulting in salt formation. mdpi.com If the ΔpKa is less than 0, a co-crystal is the more probable outcome. A ΔpKa between 0 and 3 represents a grey area where either form may be accessible. mdpi.com By selecting coformers with appropriate pKa values, it is possible to strategically target either the salt or co-crystal of this compound.

While specific experimental studies on the co-crystallization of this compound are not extensively documented, the principles of crystal engineering suggest its strong potential for forming novel multi-component crystalline solids. researchgate.net Techniques such as solvent evaporation, grinding (mechanochemistry), and slurry crystallization could be employed to screen for and produce such new forms. sysrevpharm.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule by probing its vibrational modes. Although a specific, published spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups and data from analogous structures like 3-bromopyridine. nist.gov

The IR spectrum is expected to be characterized by several key regions:

N-H Stretching: A moderate to sharp band is anticipated in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and pyrrole rings are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would produce strong bands in the 2850-2975 cm⁻¹ range. docbrown.info

C=C and C=N Stretching: The aromatic ring stretching vibrations of the pyrrolo[3,2-b]pyridine core are predicted to occur in the 1400-1650 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the methyl groups are expected between 1370-1470 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings. The combination of IR and Raman spectra would provide a comprehensive vibrational profile, enabling unambiguous identification and quality control of the compound. nih.gov

Table 1: Predicted Infrared and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3100 - 3300 Medium-Strong Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch 2850 - 2975 Strong Medium
C=C / C=N Ring Stretch 1400 - 1650 Strong Strong
Aliphatic C-H Bend 1370 - 1470 Medium-Strong Medium
C-Br Stretch 500 - 750 Strong Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and elucidating its structure through fragmentation analysis. For this compound (C₉H₉BrN₂), HRMS would confirm its exact mass and provide crucial information for differentiating it from its isomers.

The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is 223.9949 Da (for ⁷⁹Br) and 225.9929 Da (for ⁸¹Br). The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

Electron impact (EI) ionization would likely lead to a series of predictable fragmentation pathways:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a significant fragment ion at [M - Br]⁺ (m/z 145.0760), which would appear as a single peak, having lost the characteristic bromine isotopic signature.

Loss of a Methyl Radical: α-cleavage could lead to the loss of a methyl group (•CH₃) from the molecular ion, yielding a fragment at [M - CH₃]⁺.

Ring Cleavage: More energetic conditions could induce cleavage of the heterocyclic ring system, leading to smaller fragment ions characteristic of substituted pyridine or pyrrole rings.

The study of these fragmentation patterns provides a roadmap of the molecule's connectivity. nih.govwikipedia.org HRMS allows for the differentiation of isomers by providing highly accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: Plausible HRMS Fragmentation Data for this compound

Ion Proposed Formula Calculated m/z (⁷⁹Br) Fragmentation Pathway
[M]⁺ [C₉H₉BrN₂]⁺ 223.9949 Molecular Ion
[M+2]⁺ [C₉H₉⁸¹BrN₂]⁺ 225.9929 Molecular Ion (Isotope)
[M - Br]⁺ [C₉H₉N₂]⁺ 145.0760 Loss of •Br
[M - CH₃]⁺ [C₈H₆BrN₂]⁺ 208.9790 Loss of •CH₃
[M - H - HCN]⁺ [C₈H₇BrN]⁺ 195.9759 Loss of H• followed by neutral loss of HCN

Chiroptical Spectroscopy (e.g., Circular Dichroism for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, particularly electronic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), would become essential for the stereochemical characterization of its chiral derivatives.

Should a chiral center be introduced into the molecule—for instance, through the addition of a chiral substituent on the pyrrole nitrogen or as a side chain on the ring system—two enantiomers would be possible. These enantiomers would be indistinguishable by most spectroscopic methods like NMR or mass spectrometry but would produce mirror-image CD and VCD spectra.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (the light-absorbing parts of the molecule). The resulting CD spectrum could be used to assign the absolute configuration of a chiral derivative by comparing the experimental spectrum to that predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of the entire molecule, not just the areas near chromophores. VCD has proven to be a powerful tool for the unambiguous determination of the absolute configuration of complex natural products and chiral molecules, including those with azaindole scaffolds. rsc.orgresearchgate.net

While no chiral derivatives of this compound have been specifically reported in the literature, the application of chiroptical methods remains a critical prospective tool for any future development of enantiomerically pure compounds based on this scaffold.

Computational and Theoretical Chemistry Studies on 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Comprehensive quantum chemical calculations for 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, including Density Functional Theory (DFT) for geometry optimization, HOMO-LUMO analysis, and Electrostatic Potential Surface (MEP) analysis, have not been specifically reported. Such studies would be valuable for understanding the molecule's stability, electronic properties, and potential sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry and perform energy minimization specifically for this compound. This type of calculation is fundamental for predicting the most stable three-dimensional conformation of the molecule.

HOMO-LUMO Orbital Analysis and Frontier Molecular Orbital Theory

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the current body of scientific literature. This analysis is crucial for understanding the molecule's electronic transitions, chemical reactivity, and kinetic stability.

Electrostatic Potential Surface Analysis

Specific studies on the electrostatic potential surface (MEP) of this compound are not documented. An MEP analysis would visually represent the charge distribution and is instrumental in predicting how the molecule would interact with other chemical species.

Reaction Mechanism Elucidation via Computational Pathways

There is no available research that computationally elucidates reaction mechanisms involving this compound. Such computational studies are essential for understanding the transition states and energy barriers of reactions this compound may undergo.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

The prediction of spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra, for this compound through computational methods has not been reported. These theoretical predictions are highly useful for complementing and interpreting experimental spectroscopic data.

Tautomeric Equilibria and Energy Landscapes for this compound

A computational investigation into the tautomeric equilibria and the corresponding energy landscapes for this compound is not found in the literature. This type of study would be important for identifying the most stable tautomeric forms of the molecule under different conditions.

Lack of Specific Computational Data for this compound Prevents In-Depth Analysis

Comprehensive searches for computational and theoretical chemistry studies on the specific compound this compound have revealed a significant lack of available research data. Specifically, detailed reports on its conformational analysis, molecular dynamics simulations, and in-depth analysis of intermolecular interactions and crystal packing are not present in the public domain.

While computational studies on related pyrrolopyridine derivatives and other brominated heterocyclic compounds are available, this information is not directly transferable to provide a scientifically accurate and specific analysis of this compound as requested. The unique substitution pattern of the bromo and dimethyl groups on the pyrrolo[3,2-b]pyridine core will induce distinct electronic and steric effects, leading to a specific conformational landscape and crystal packing arrangement that cannot be reliably extrapolated from analogous structures.

Therefore, the generation of a thorough and scientifically accurate article focusing solely on the computational and theoretical chemistry of this compound, as per the structured outline provided, is not feasible at this time due to the absence of requisite primary research findings.

Applications of 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine in Advanced Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The presence of a bromine atom at the C-3 position makes 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine an ideal substrate for transition metal-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. Research on analogous bromo-substituted pyrrolopyridine systems demonstrates their extensive use in constructing elaborate molecular architectures.

For instance, related bromo-pyrrolopyridine cores are frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. In a study on 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, the bromine atom served as a handle for introducing various aryl groups via a Suzuki coupling reaction. nih.gov The reaction involved coupling the bromo-pyrrolopyridine with a substituted phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄. nih.gov This strategy highlights how the C-Br bond on the pyrrolopyridine scaffold is selectively targeted to elaborate the core structure.

Similarly, the Buchwald-Hartwig amination has been successfully applied to related heterocyclic systems. The synthesis of complex pyrrolo[2,3-d]pyrimidine analogs utilized a Buchwald-Hartwig cross-coupling to link an amine to the heterocyclic core, demonstrating the utility of this reaction for creating C-N bonds in aza-rich systems. mdpi.com These established methodologies underscore the potential of this compound as a key intermediate. It can be strategically employed to synthesize a diverse library of complex derivatives by reacting it with a wide array of boronic acids, amines, and other coupling partners.

Table 1: Representative Cross-Coupling Reactions on Related Bromo-Heterocyclic Scaffolds
Reaction TypeSubstrate ExampleCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O6-Aryl-pyrrolopyridine nih.gov
Buchwald-Hartwig AminationSEM-protected 4-chloro-pyrrolo[2,3-d]pyrimidineAryl/Alkyl AminePd(OAc)₂, BINAP, Cs₂CO₃, Dioxane4-Amino-pyrrolopyrimidine mdpi.com
C,N Cross-Coupling3-bromo-2-aminopyridineMorpholineRuPhos Precatalyst, LiHMDS, THF3-(Morpholin-4-yl)pyridin-2-amine nih.gov

Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The structure of this compound contains key features that make it an attractive scaffold for ligand design. The fused ring system incorporates both a pyridine (B92270) nitrogen atom and a pyrrole (B145914) nitrogen atom, which can act as Lewis basic sites to coordinate with metal centers. This inherent bidentate character is a foundational element in the development of chelate ligands, which are crucial for stabilizing catalytic species and influencing their reactivity and selectivity.

Protic N-heterocyclic compounds, such as those containing pyrazole or pyrrole moieties, have been recognized as versatile "proton-responsive" ligands in catalysis. mdpi.com The N-H group of the pyrrole in this compound can engage in hydrogen bonding or be deprotonated to form a pyrrolide anion, modulating the electronic properties of the resulting metal complex.

Furthermore, the C-3 bromine atom provides a site for synthetic diversification. Through cross-coupling reactions, this position can be functionalized to introduce additional coordinating groups, such as phosphines, pyridines, or other heterocycles. This modular approach allows for the systematic synthesis of more complex ligand architectures, including tridentate "pincer" ligands, which are known for their ability to form highly stable and active catalysts for a variety of organic transformations. The ability to easily modify the ligand backbone enables the fine-tuning of steric and electronic properties to optimize catalyst performance. chimia.ch

Precursors for Functional Organic Materials

The pyrrolopyridine scaffold is isoelectronic with indole (B1671886) but possesses distinct electronic properties due to the presence of the pyridine nitrogen, making it a promising core for functional organic materials. The electron-rich nature of the pyrrole ring fused with the electron-deficient pyridine ring creates an intramolecular charge-transfer character that can be exploited in the design of photoactive and fluorescent materials.

Fused heterocyclic systems are often rigid and planar, which imparts high thermal and photochemical stability, properties that are desirable for materials used in optoelectronic devices. The pyrrolo[3,2-b]pyridine core, being a planar aromatic system, is a suitable candidate for such applications. The extended π-conjugation in derivatives of this scaffold can lead to strong absorption in the UV-visible region. By chemically modifying the core at the C-3 position (displacing the bromine) and at the N-1 position of the pyrrole, the electronic structure can be tuned to control the absorption and emission properties, creating materials with tailored photoresponses. For example, pyrroloquinolines have been investigated as a new platform for developing organic photosensitizers, highlighting the potential of related nitrogen-containing fused rings in photochemistry. nih.gov

Many pyrrolopyridine isomers have been shown to exhibit fluorescence. Studies on pyrrolo[3,2-c] and pyrrolo[3,4-c] derivatives have demonstrated that these scaffolds can serve as the basis for fluorescent molecules. acs.org For instance, a series of pyrrolo[3,2-c] acs.orgresearchgate.netnaphthyridin-11(10H)-one derivatives were synthesized and shown to have emission maxima between 421-492 nm with quantum yields up to 0.34. The fluorescence properties were found to depend on the nature of the substituent on the pyrrole nitrogen.

Another study developed a fluorescent chemosensor for Fe³⁺/Fe²⁺ ions based on a 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione fluorophore. acs.org This demonstrates that the pyrrolopyridine core can be functionalized to create "turn-off" fluorescent probes that respond selectively to specific analytes. The this compound molecule is a key precursor for such probes, as the bromine can be replaced with chelating groups or other functionalities designed to interact with target species, while the core scaffold provides the essential fluorescent signaling component.

Table 2: Photophysical Properties of Related Pyrrolopyridine-Based Fluorophores
Compound ClassAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
Pyrrolo[3,2-c] acs.orgresearchgate.netnaphthyridin-11(10H)-ones331-392421-4920.23-0.34
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)~400~465~0.11 (in water) mdpi.com
N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trionesReported as highly fluorescent; used as chemosensors acs.org

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-level structures. The this compound molecule possesses the necessary features to act as a building block, or "tecton," in such assemblies.

Hydrogen Bonding : The N-H proton of the pyrrole ring is a reliable hydrogen bond donor. This group can form predictable and directional hydrogen bonds with suitable acceptors, such as the nitrogen atom of another pyridine ring, carboxylates, or amides.

π-π Stacking : The planar, aromatic nature of the pyrrolo[3,2-b]pyridine core facilitates intermolecular π-π stacking interactions. Crystal structure analyses of related planar heterocycles, like pyrrolo[3,2-b]pyrroles, often reveal extensive π-stacking in the solid state, which dictates the crystal packing and material properties. rsc.org

By modifying the C-3 position, researchers can introduce other functional groups that can direct the self-assembly process, leading to the formation of discrete molecular complexes, one-dimensional chains, or two/three-dimensional networks. These organized assemblies are of interest in materials science for applications in areas such as crystal engineering and the development of porous organic frameworks.

Contributions to Methodology Development in Organic Synthesis

The development of new synthetic methodologies often relies on the availability of versatile building blocks that allow for the controlled and regioselective introduction of functional groups. Bromo-substituted heterocycles like this compound are instrumental in this regard. The C-Br bond serves as a site of reactivity that is orthogonal to other potential reaction sites, such as C-H bonds on the pyridine ring or the N-H bond of the pyrrole.

The selective functionalization of the C-3 position via palladium-catalyzed cross-coupling reactions is a prime example of its utility in methodology development. nih.govmdpi.com By demonstrating the feasibility of Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions at this specific position, chemists can establish robust protocols for the synthesis of entire families of 3-substituted pyrrolo[3,2-b]pyridines.

Furthermore, the presence of the bromine atom allows for exploration of other transformations, such as lithium-halogen exchange to form an organolithium species, which can then react with various electrophiles. Developing and optimizing these selective reactions on the pyrrolo[3,2-b]pyridine scaffold contributes to the broader toolkit of synthetic organic chemistry, providing reliable methods for constructing complex heterocyclic molecules that may be difficult to access through other means. nih.gov The ability to perform successive and regiocontrolled reactions on a multi-functionalized core is a key theme in modern synthetic strategy. nih.gov

Future Research Directions and Unexplored Avenues for 3 Bromo 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Investigation of Unexplored Reactivity Patterns

The bromine atom at the C3 position is a key functional group that serves as a linchpin for diversification. While standard cross-coupling reactions are anticipated to be effective, future research should focus on exploring less conventional and more efficient transformations.

Advanced Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, which are well-established for halo-azaindoles, exploration into more nuanced C-C, C-N, and C-O bond-forming reactions is warranted. mdpi.comnih.govresearchgate.net This includes reactions like the Buchwald-Hartwig amination with a wide array of amines and amides, and couplings with phenols to create novel ether linkages. researchgate.netnih.gov Investigating the use of modern, highly active catalyst systems (e.g., those employing sophisticated phosphine ligands) could enable these couplings under milder conditions and with a broader substrate scope.

Direct C-H Functionalization: A significant frontier in modern organic synthesis is the direct functionalization of C-H bonds. researchgate.netbohrium.com For 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, several C-H bonds on both the pyrrole (B145914) and pyridine (B92270) rings remain available for modification. Research should be directed towards the regioselective C-H arylation, alkylation, or acylation of the scaffold. beilstein-journals.orgslideshare.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. The directing-group potential of the pyrrole N-H or the pyridine nitrogen could be exploited to control the regioselectivity of these transformations.

N-Functionalization and Annulation Reactions: The reactivity of the pyrrole N-H and the pyridine nitrogen (N6) presents opportunities for further derivatization. While N-alkylation can sometimes lead to mixtures of isomers in azaindole systems, systematic studies to control this regioselectivity are needed. digitellinc.com Furthermore, annulation reactions, where new rings are fused onto the existing pyrrolo[3,2-b]pyridine core, could be explored. This could be achieved through intramolecular cyclizations of appropriately functionalized derivatives, potentially synthesized via the aforementioned cross-coupling or C-H activation methods.

Potential Reaction Type Reagents/Catalyst System Anticipated Product Class Reference Analogy
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridines mdpi.com
Buchwald-Hartwig AminationPrimary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃3-Amino-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridines nih.gov
Sonogashira CouplingTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridines nih.gov
C-H Arylation (Pyridine Ring)Aryl Halide, Pd(OAc)₂, Pivalic AcidBromo-dimethyl-aryl-pyrrolo[3,2-b]pyridines beilstein-journals.org

Integration into Flow Chemistry and Microreactor Systems

The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including enhanced safety, reproducibility, and scalability. chimia.chuc.pt For the synthesis and derivatization of this compound, flow chemistry presents several unexplored avenues.

Microreactor systems provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netdurham.ac.uk This is particularly advantageous for highly exothermic or rapid reactions, such as metallations or certain coupling reactions, which can be difficult to control on a large scale in batch reactors. buchiglas.com The synthesis of heterocyclic compounds has been shown to benefit significantly from this technology, often leading to higher yields and purity. rsc.orgmdpi.com Future work could focus on developing a multi-step, continuous flow process for both the initial synthesis of the scaffold and its subsequent functionalization, minimizing manual handling and purification steps. researchgate.net

Exploration of Solid-State Reactivity

Solid-state chemistry offers a paradigm shift from traditional solution-phase synthesis by reducing or eliminating the need for solvents, which aligns with the principles of green chemistry. protoxrd.com This area remains largely unexplored for the pyrrolo[3,2-b]pyridine scaffold.

Mechanochemistry: Reactions induced by mechanical force, such as ball-milling, could be investigated for the derivatization of the title compound. Mechanochemical methods have been successfully applied to form halogen-bonded complexes and even to facilitate synthetic transformations, often with different outcomes or selectivities compared to solution-phase reactions. rsc.orgrsc.orgresearchgate.net

Photochemical and Thermal Reactions: The solid-state reactivity of the compound under thermal or photochemical stimulation is another area of interest. Reactions such as solid-state brominations with reagents like N-bromosuccinimide have been shown to proceed with high selectivity on other aromatic systems. researchgate.net Investigating the crystal packing of the title compound and its derivatives could reveal possibilities for topochemical reactions, where the reactivity is controlled by the arrangement of molecules in the crystal lattice.

Development of Advanced Functional Materials Based on the Pyrrolo[3,2-b]pyridine Scaffold (Non-Clinical)

The intrinsic electronic and photophysical properties of the azaindole core make it an attractive building block for advanced functional materials. researchgate.net The 7-azaindole scaffold, a close relative of the 6-azaindole system, is known for its unique luminescent and fluorescent properties. csic.esnih.gov

Future research could focus on leveraging this compound as a precursor for organic electronic materials. Through polymerization or oligomerization via iterative cross-coupling reactions, novel conjugated materials could be synthesized. The electronic properties of these materials could be fine-tuned by varying the substituents introduced at the C3 position. nih.gov Potential applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The ability of the pyridine nitrogen to coordinate with metal ions also opens the door to creating novel ligands for catalysis or functional metallo-organic frameworks (MOFs).

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic practice can accelerate the discovery and optimization of new reactions and materials. mdpi.com Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and electronic properties of molecules. scirp.org

For this compound, DFT calculations can be used to:

Predict the most reactive sites for electrophilic, nucleophilic, and radical attack by calculating reactivity descriptors such as Fukui functions and condensed dual descriptors. mdpi.comfrontiersin.org

Model the transition states and reaction pathways for potential C-H functionalization or cross-coupling reactions to predict regioselectivity and feasibility.

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic and photophysical properties of novel derivatives for materials science applications. researchgate.net

By using computational insights to guide experimental design, researchers can reduce the number of experiments needed, saving time and resources, and focus on the most promising synthetic targets and reaction conditions.

Descriptor Predicted Information Relevance to Synthesis/Materials
Molecular Electrostatic Potential (MESP)Electron-rich and electron-poor regionsPredicts sites for electrophilic/nucleophilic attack
Fukui Functions (f⁻, f⁺)Local reactivity towards nucleophilic/electrophilic attackGuides regioselectivity in C-H functionalization
HOMO-LUMO Energy GapElectronic transition energyPredicts photophysical properties for materials design
Bond Dissociation EnergiesEnergy required to break specific C-H bondsHelps predict selectivity in radical-based C-H functionalization

Challenges and Opportunities in Pyrrolo[3,2-b]pyridine Chemistry

While the potential is significant, the chemistry of pyrrolo[3,2-b]pyridines is not without its challenges. The electron-deficient nature of the pyridine ring can deactivate the system towards certain electrophilic substitutions, while also making it susceptible to nucleophilic attack. researchgate.netresearchgate.net Achieving high regioselectivity in functionalization reactions, particularly when multiple reactive sites are present, remains a key challenge. nih.gov Furthermore, synthetic routes often require multiple steps and may suffer from scalability issues.

However, these challenges create opportunities for innovation. The development of novel, highly selective catalytic systems for C-H functionalization would be a major advance. researchgate.net Overcoming the challenges of regioselective N-functionalization would unlock a new dimension of chemical space. digitellinc.com The opportunity lies in transforming this relatively underexplored heterocyclic building block into a readily accessible platform for creating a diverse range of complex molecules for applications spanning from materials science to catalysis. The strategic bromo-substituent in this compound provides a crucial starting point for this exploration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Key steps include halogenation and Sonogashira coupling. For example, 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine derivatives can be synthesized via Pd-catalyzed cross-coupling with alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ and CuI in THF/triethylamine. Optimal yields (51%) are achieved with degassed solvents and inert atmospheres . Purification via silica gel chromatography (heptane:EtOAc, 8:2) ensures high purity (>98%). Variations in alkyne substituents or temperature may require adjusted catalyst ratios or reaction times.

Q. How can structural ambiguities in pyrrolo[2,3-b]pyridine derivatives be resolved using spectroscopic techniques?

  • Methodological Answer : ¹H/¹³C NMR and X-ray crystallography are critical. For instance, the NH proton in 3-alkynyl derivatives appears as a broad singlet (~δ 12.40 ppm), while aromatic protons show distinct coupling patterns (e.g., J = 2.2 Hz for heterocyclic protons). Multiplicity and integration ratios help confirm substitution patterns, especially when distinguishing between regioisomers . Mass spectrometry (HRMS) validates molecular weight, particularly for brominated analogs.

Advanced Research Questions

Q. How do substituent effects at the 3- and 5-positions influence bioactivity in pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br at C3) enhance kinase inhibition, while bulky substituents (e.g., 3,4-dimethoxyphenyl) may reduce solubility. For example, 5-(3,4-dimethoxyphenyl)-substituted analogs show moderate activity in kinase assays, but conflicting data arise when comparing in vitro vs. cellular potency due to membrane permeability limitations . Dose-response curves and molecular docking simulations can resolve such discrepancies.

Q. What strategies mitigate off-target effects (e.g., hERG binding or CYP inhibition) in pyrrolo[3,2-b]pyridine-based therapeutics?

  • Methodological Answer : Lead optimization involves modifying lipophilicity and polar surface area. Introducing hydrophilic groups (e.g., carboxylic acids) reduces hERG affinity, as seen in GluN2B negative allosteric modulators. For brain-penetrant compounds, logP values <3 and reduced CYP3A4 inhibition (<50% at 10 µM) are prioritized. Metabolite identification (via LC-MS) guides structural tweaks, such as replacing metabolically labile ethynyl groups with stable heterocycles .

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for drug discovery?

  • Methodological Answer : Directed C-H activation or protecting group strategies enable selective modifications. For example, methylation at N1 (using NaH/MeI in THF) precedes nitration at C3 with HNO₃, avoiding competing reactions at other positions . Subsequent Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis introduces aryl groups at C5 .

Q. What patent considerations exist for novel pyrrolo[2,3-b]pyridine derivatives targeting kinase or sigma receptors?

  • Methodological Answer : Patent claims often focus on novel substitution patterns or therapeutic applications. For instance, WO 2013/114113 A1 covers 1H-pyrrolo[2,3-b]pyridines as kinase inhibitors, emphasizing C3/C5 aryl/heteroaryl groups . Prior art analysis (e.g., EP 21382195) highlights overlapping claims for sigma ligands, necessitating structural novelty (e.g., dihydro analogs) or improved efficacy in in vivo models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of 3-bromo-pyrrolo[2,3-b]pyridines in cancer cell lines?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., serum concentration, incubation time) or cell-line-specific sensitivity. For example, brominated derivatives may show IC₅₀ values varying by >10-fold between HeLa and MCF-7 cells due to differences in efflux pump expression. Normalization to ATP content or combination with metabolic inhibitors (e.g., cyclosporine A for P-gp inhibition) clarifies true potency .

Methodological Tools

Q. Which computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculates activation barriers for Pd-catalyzed steps. Fukui indices identify electrophilic regions (e.g., C3 bromine as a leaving group), while molecular dynamics simulations model steric effects of 2,5-dimethyl groups on catalyst approach .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.